molecular formula C10H14ClN3O2S B2930339 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 60597-73-1

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B2930339
CAS No.: 60597-73-1
M. Wt: 275.75
InChI Key: FSHXPUWMIOVPKA-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H14ClN3O2S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 2-chloropyridin-3-ylsulfonyl group and a methyl group, making it a valuable scaffold for the development of new molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Uniqueness: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is unique due to its combination of a piperazine ring and a sulfonyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-13-5-7-14(8-6-13)17(15,16)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHXPUWMIOVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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